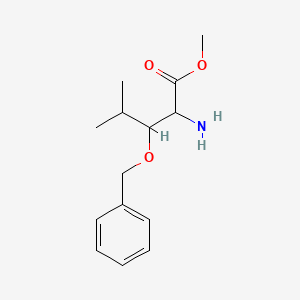
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone is a synthetic compound with the molecular formula C20H26O6S and a molecular weight of 394.48 . It is characterized by its nearly colorless crystalline appearance . This compound is a derivative of epiestriol, a type of estrogen, and features a cyclic sulfone group, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone typically involves the following steps :
Starting Material: The synthesis begins with epiestriol, which is chemically modified to introduce the methoxymethyl group at the 3-position.
Formation of Cyclic Sulfone: The cyclic sulfone group is introduced through a series of reactions involving sulfonation and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyclic sulfone group to sulfides.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone involves its interaction with estrogen receptors. The methoxymethyl group and cyclic sulfone moiety contribute to its binding affinity and selectivity for these receptors . Upon binding, the compound can modulate the expression of estrogen-responsive genes, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxymethyl-16alpha,17beta-epiestriol: Lacks the cyclic sulfone group, resulting in different chemical properties and biological activities.
16alpha,17beta-Epiestriol-O-cyclic sulfone: Lacks the methoxymethyl group, affecting its reactivity and interactions with biological targets.
Uniqueness
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone is unique due to the presence of both the methoxymethyl group and the cyclic sulfone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C20H26O5S |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
(1R,2S,4S,8R,9S,12S)-16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide |
InChI |
InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3/t15-,16-,17+,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
JVVUTCZABCFENT-MILMJNAHSA-N |
Isomerische SMILES |
CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)C[C@H]5[C@@H]4OS(=O)(=O)O5)C |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


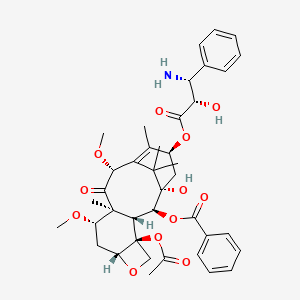
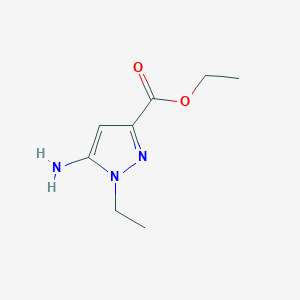
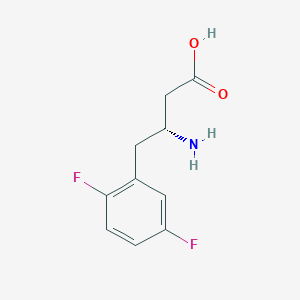
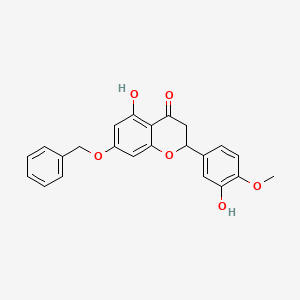
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
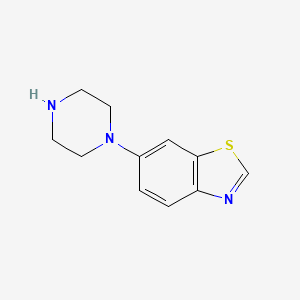
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)


![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
